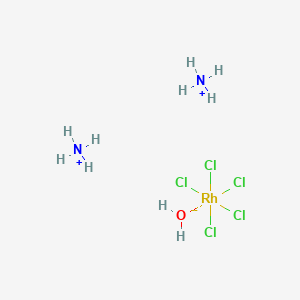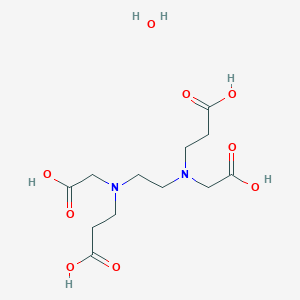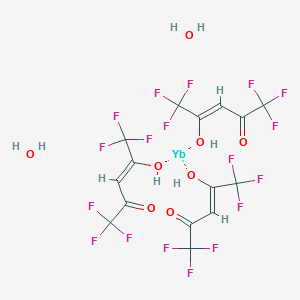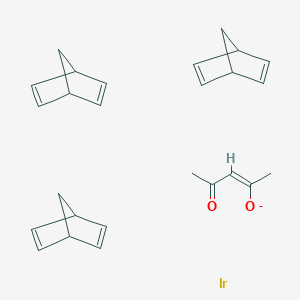
Tris(norbornadiene)(acetylacetonato)iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound with the chemical formula Ir(C7H8)3(C5H7O2). It is a light yellow powder with a melting point of 180°C . This compound is known for its applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Mechanism of Action
Target of Action
Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an organometallic compound, it may interact with various biological targets through coordination bonds, influencing their function .
Biochemical Pathways
Organometallic compounds can participate in a wide range of reactions, potentially affecting multiple pathways .
Result of Action
As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Tris(norbornadiene)(acetylacetonato)iridium(III). For instance, its stability could be affected by temperature as it has a melting point of 180°C .
Preparation Methods
The synthesis of Tris(norbornadiene)(acetylacetonato)iridium(III) involves the reaction of iridium trichloride with norbornadiene and acetylacetone. The reaction typically takes place in an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Tris(norbornadiene)(acetylacetonato)iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: The norbornadiene and acetylacetonato ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(norbornadiene)(acetylacetonato)iridium(III) has a wide range of scientific research applications:
Comparison with Similar Compounds
Tris(norbornadiene)(acetylacetonato)iridium(III) can be compared with other similar compounds, such as:
Tris(acetylacetonato)iridium(III): This compound has similar coordination properties but lacks the norbornadiene ligands, making it less versatile in certain reactions.
Tris(norbornadiene)(acetylacetonato)rhodium(III): This rhodium analog has similar properties but differs in its reactivity and applications due to the different metal center.
The uniqueness of Tris(norbornadiene)(acetylacetonato)iridium(III) lies in its combination of norbornadiene and acetylacetonato ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;iridium;(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPDBQVYULDKK-YOLRLSNNSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31IrO2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



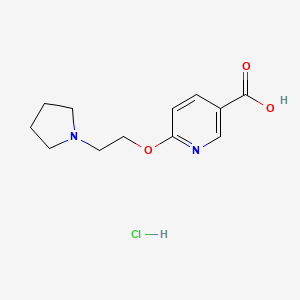
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)
